molecular formula C16H20N4O3S B1682434 Torasemide CAS No. 56211-40-6

Torasemide

Cat. No. B1682434
CAS RN: 56211-40-6
M. Wt: 348.4 g/mol
InChI Key: NGBFQHCMQULJNZ-UHFFFAOYSA-N
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Description

Torasemide is a loop diuretic (water pill) that is used to treat fluid retention (edema) in people with heart failure, liver disease, or kidney disease . It is also used to treat high blood pressure (hypertension). Lowering blood pressure may lower your risk of a stroke or heart attack .


Synthesis Analysis

During the process development of torasemide, five process-related substances, which have been specified in the pharmacopeia, would be produced . All these related substances, including compounds A-E, were synthesized via simple procedures and subsequently characterized by 1H nuclear magnetic resonance (NMR), 13C NMR, and mass spectrometry .


Molecular Structure Analysis

The computational insights into the structure of the entitled molecule are studied using the DFT-B3LYP technique with 6-31G (d, p) and 6-31++G (d, p) levels .


Chemical Reactions Analysis

During the process development of torasemide, five process-related substances, which have been specified in the pharmacopeia, would be produced . In this study, all these related substances, including compounds A-E, were synthesized via simple procedures .

Scientific Research Applications

Pharmacological Properties and Therapeutic Potential

Torasemide, a high-ceiling loop diuretic, acts on the loop of Henle, enhancing the excretion of water, sodium, and chloride. It is more potent than furosemide, offering benefits in once-daily dosing and being relatively potassium and calcium sparing. Clinical trials have demonstrated its efficacy in treating hypertension and oedematous states due to chronic heart failure, renal disease, and hepatic cirrhosis. It has shown promising results in long-term trials for blood pressure control and has been well-tolerated in most patients (Friedel & Buckley, 1991).

Impact on Vascular Responses and Intracellular Calcium

Torasemide has been studied for its potential in reducing angiotensin II-induced vasoconstriction and intracellular calcium increase in the aorta of spontaneously hypertensive rats. It effectively modulates the vasoconstrictor action of Ang II, suggesting a role in managing hypertension beyond its diuretic properties (Fortuño et al., 1999).

Role in Cardiac Remodeling and Myocarditis

A study on a rat model of experimental autoimmune myocarditis transitioning to dilated cardiomyopathy found that torasemide improved left ventricular function and reduced cardiac remodeling. The drug's impact on metabolic, neurohumoral parameters, and myocardial fibrosis suggests its potential benefit in chronic heart failure management beyond renal effects (Veeraveedu et al., 2008).

Effects in Congestive Heart Failure and Essential Hypertension

Torasemide, used in treating congestive heart failure and essential hypertension, exhibits a mechanism of action similar to other loop diuretics. It distinguishes itself by its high bioavailability and longer half-life compared to other diuretics like furosemide and bumetanide (Brater Dc, 1996).

Antifibrotic Mechanism in Chronic Heart Failure

Torasemide has been implicated in reducing myocardial fibrosis in patients with chronic heart failure, potentially through inhibiting procollagen type I carboxy-terminal proteinase (PCP), a key enzyme in collagen type I molecule generation in the myocardium. This finding suggests its potential as part of antifibrotic strategies in chronic heart failure (Lopez et al., 2007).

Safety And Hazards

Torasemide can cause serious eye irritation . If it comes in contact with the eyes, it is recommended to rinse cautiously with water for several minutes . If swallowed or inhaled, medical advice should be sought immediately .

Future Directions

Torasemide has been found to be effective in the treatment of mild to moderate essential hypertension and of oedematous conditions which require diuretic therapy . Further studies are now required to confirm the long term efficacy and tolerability of torasemide, and to investigate the place of the drug in therapy relative to cardiovascular agents other than furosemide and the thiazide diuretics .

properties

IUPAC Name

1-[4-(3-methylanilino)pyridin-3-yl]sulfonyl-3-propan-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-11(2)18-16(21)20-24(22,23)15-10-17-8-7-14(15)19-13-6-4-5-12(3)9-13/h4-11H,1-3H3,(H,17,19)(H2,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBFQHCMQULJNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023690
Record name Torsemide
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Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Torasemide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014359
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Solubility

>52.3 [ug/mL] (The mean of the results at pH 7.4), Soluble, 5.96e-02 g/L
Record name SID49666477
Source Burnham Center for Chemical Genomics
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Description Aqueous solubility in buffer at pH 7.4
Record name Torasemide
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Mechanism of Action

As mentioned above, torasemide is part of the loop diuretics and thus, it acts by reducing the oxygen demand in the medullary thick ascending loop of Henle by inhibiting the Na+/K+/Cl- pump on the luminal cell membrane surface. This action is obtained by the binding of torasemide to a chloride ion-binding site of the transport molecule. Torasemide is known to have an effect in the renin-angiotensin-aldosterone system by inhibiting the downstream cascade after the activation of angiotensin II. This inhibition will produce a secondary effect marked by the reduction of the expression of aldosterone synthase, TGF-B1 and thromboxane A2 and a reduction on the aldosterone receptor binding.
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Product Name

Torsemide

CAS RN

56211-40-6
Record name Torasemide
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Record name Torasemide
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Record name 1-[4-(3-methylanilino)pyridin-3-yl]sulfonyl-3-propan-2-ylurea
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Record name TORSEMIDE
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Record name Torasemide
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

163-164 °C, 164 - 164 °C
Record name Torasemide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00214
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Torasemide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014359
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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